Patent Composition-of-Matter Protection vs. Unclaimed Piperidine Carboxamide Analogs
N-Benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide falls within the generic Formula (I) claims of patent JP2008-505172, whereas common comparator piperidine-1-carboxamides used in cholinesterase or monoamine transporter research (e.g., unsubstituted N-benzylpiperidine-1-carboxamide, donepezil-derived indanone esters) are not covered by these specific composition-of-matter claims [1]. This means any procurement for proprietary drug discovery programs involving the claimed therapeutic indications requires the patented compound, not a close analog [2].
| Evidence Dimension | Patent composition-of-matter coverage for piperidine carboxamide derivatives |
|---|---|
| Target Compound Data | Covered by JP2008-505172 Formula (I) claims (3-chloropyridin-4-yloxy piperidine substitution explicitly enabled in generic formula) |
| Comparator Or Baseline | Unsubstituted N-benzylpiperidine-1-carboxamide and indanone-ester benzylpiperidines (e.g., compound 5 in van Greunen et al. 2019): not covered by JP2008-505172 or any active composition-of-matter patent for the same indications |
| Quantified Difference | Categorical (covered vs. not covered); direct FTO implication for therapeutic R&D procurement |
| Conditions | Patent landscape analysis — JP2008-505172 claims vs. published piperidine carboxamide structures in Eur J Med Chem 2019; Sigma receptor ligand patent families; FAAH inhibitor patent families (WO2009/047514) |
Why This Matters
For industrial or academic groups pursuing patent-protected chemical space, this compound provides composition-of-matter IP coverage absent from unpatented benzylpiperidine carboxamides used in published SAR studies.
- [1] J-GLOBAL. JP2008-505172: Piperidine carboxylic acid amide derivatives of Formula (I), encompassing 3-chloropyridin-4-yloxy substitution on the piperidine ring. Published 2008-02-21. View Source
- [2] van Greunen DG et al. Eur J Med Chem. 2019;179:680-693. Lead compound 5 (indanone ester benzylpiperidine) and amide analogs 20 and 28 — none contain the 3-chloropyridin-4-yloxy motif or fall within JP2008-505172 claims. View Source
